molecular formula C10H18N2 B15254517 9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonane

9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonane

Cat. No.: B15254517
M. Wt: 166.26 g/mol
InChI Key: ZDEFDFFLYKLLSB-UHFFFAOYSA-N
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Description

9-Cyclopropyl-3,9-diazabicyclo[421]nonane is a bicyclic compound that features a cyclopropyl group and two nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonane can be achieved through a [3+2] cycloaddition reaction. This method involves the reaction of a cyclopropylamine with a suitable dienophile under controlled conditions to form the desired bicyclic structure . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the cyclopropyl group, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or antiviral agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,9-Diazabicyclo[4.2.1]nonane: Lacks the cyclopropyl group, which may affect its reactivity and applications.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the bicyclic structure, leading to different chemical properties.

Uniqueness

9-Cyclopropyl-3,9-diazabicyclo[421]nonane is unique due to its combination of a bicyclic structure and a cyclopropyl group

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

9-cyclopropyl-3,9-diazabicyclo[4.2.1]nonane

InChI

InChI=1S/C10H18N2/c1-2-8(1)12-9-3-4-10(12)7-11-6-5-9/h8-11H,1-7H2

InChI Key

ZDEFDFFLYKLLSB-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3CCC2CNCC3

Origin of Product

United States

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